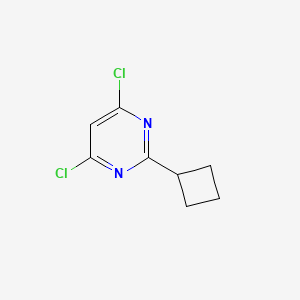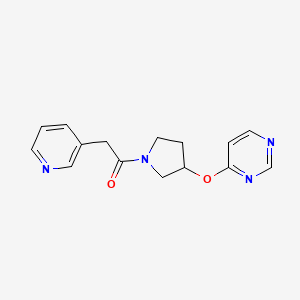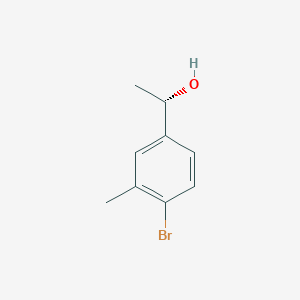
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety
科学的研究の応用
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-3-methylphenyl.
Reduction: The brominated product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Various substituted phenyl ethanols
作用機序
The mechanism by which (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol exerts its effects depends on the specific context of its application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom and the hydroxyl group, which can participate in various nucleophilic and electrophilic interactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
類似化合物との比較
Similar Compounds
(1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different stereochemistry.
(1S)-1-(4-chloro-3-methylphenyl)ethan-1-ol: A similar compound with a chlorine atom instead of bromine.
(1S)-1-(4-bromo-3-ethylphenyl)ethan-1-ol: A compound with an ethyl group instead of a methyl group.
Uniqueness
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom and the stereochemistry of the molecule contribute to its unique properties and applications.
特性
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAOTIKGTPSSAH-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
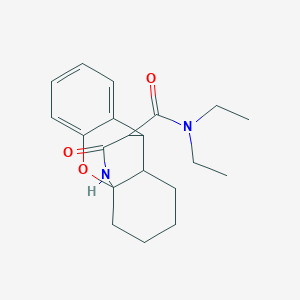
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2501624.png)
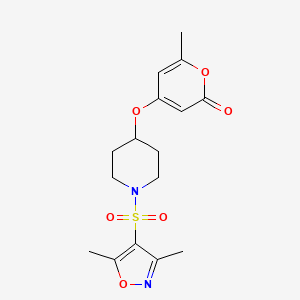
![1-(THIOPHENE-2-SULFONYL)-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2501630.png)
methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide](/img/structure/B2501632.png)
![4-{6-[4-(4-methylpiperidine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine](/img/structure/B2501633.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)
![rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B2501636.png)
![3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2501637.png)
